3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Overview
Description
“3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is a chemical compound that has been used as a key starting material for the synthesis of various heterocyclic compounds . It belongs to the family of benzopyrones and is a significant source of inspiration for new anticancer agents . The α-bromocarbonyl moiety present in this compound shows high reactivity towards nucleophilic displacement reactions .
Synthesis Analysis
The synthesis of this compound involves various reactions with different reagents. For instance, it has been used to synthesize pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . In one study, it was synthesized by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “this compound” is complex and variable due to various types of substitutions in its basic structure, which could influence its biological activity . Further analysis of its molecular structure can be done using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and 1H NMR .Chemical Reactions Analysis
This compound is known for its versatility in chemical reactions. It serves as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Scientific Research Applications
Synthesis and Reactivity
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been synthesized by bromination of dehydroacetic acid in glacial acetic acid, leading to novel heterocyclic products. These compounds have been synthesized using reactions with thioamides, thiourea, diphenylthiocarbazone, aliphatic amines, benzaldehydes, and acetophenones. This process has facilitated the production of various structurally distinct compounds, confirming their structures through elemental analysis, IR, NMR, and mass spectra (Hikem-Oukacha et al., 2011).
Multicomponent Reaction Synthesis
A one-pot synthesis approach involving this compound has been developed for the efficient production of 1,3,4-thiadiazine-5-yl-pyran-2-one derivatives. This method is notable for its short reaction time, high yields, simple workup, and non-chromatographic purification methods, making it a streamlined and efficient approach to compound synthesis (Penta & Vedula, 2011).
Electrocatalytic Cascade Reactions
Electrocatalytic cascade reactions involving salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one have been explored. This method results in the rapid and efficient formation of substituted 3-acetoacetylcoumarins and 3,3′-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones), demonstrating a "green" route to functionalized compounds with potential biomedical applications (Elinson et al., 2018).
Synthesis of Heterocyclic Compounds
This compound has played a key role in the synthesis of various heterocyclic compounds. These include derivatives of pyran, pyridine, thiophene, thiazole, and pyrazole, through its reaction with different reagents. Many of these compounds have demonstrated significant in vitro anticancer activity against various human cancer cell lines, highlighting their potential in medical research (Mohareb & MegallyAbdo, 2015).
Antimicrobial Activity
Research has been conducted on the antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds, where this compound serves as a precursor. These studies have highlighted the significant activity of these derivatives against gram-positive bacteria, with specific compounds showing promising minimum inhibitory concentrations (Georgiadis et al., 1992).
Safety and Hazards
While specific safety data for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is not available, bromoacetyl compounds in general are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its potential in drug discovery, given its biological activities and its role as a key starting material in the synthesis of various bioactive heterocyclic compounds . Additionally, its potential in the development of new anticancer agents could be explored further .
Mechanism of Action
Target of Action
The primary target of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
The compound interacts with its target through a yet unknown mechanism . It’s known that it’s involved in the constitutive production of prostanoids .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various bioactive heterocyclic scaffolds . These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .
Pharmacokinetics
It’s known that the compound undergoes a quasi-reversible cu (ii)/cu (i) conversion .
Result of Action
The compound exhibits significant cytotoxic effects. For instance, one of its derivatives showed almost equipotent cytotoxic activity against human gastric cancer cells (NUGC) compared to the standard CHS 828 . The compound causes DNA cleavage involving reactive oxygen species (ROS) generation in the presence of Cu (II), leading to oxidative DNA damage and pro-oxidant cancer cell death .
Properties
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBHKOPCDYTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716362 | |
Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-53-2 | |
Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?
A: this compound serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]
Q2: Can you provide examples of heterocyclic compounds synthesized using this compound?
A2: Researchers have successfully employed this compound to synthesize various heterocyclic systems, including:
- Thiazole derivatives: These are prepared by reacting this compound with thiosemicarbazide and various carbonyl compounds. []
- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving this compound, thiocarbohydrazide, and various carbonyl compounds. []
- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving this compound, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []
Q3: What are the advantages of the synthetic procedures utilizing this compound?
A3: The synthetic strategies employed with this compound offer several benefits, including:
- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]
- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]
- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]
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